molecular formula C13H21BrN2 B7937470 3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline

3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline

Cat. No.: B7937470
M. Wt: 285.22 g/mol
InChI Key: IZDSTHYUASZZMI-UHFFFAOYSA-N
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Description

3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline is a brominated aniline derivative featuring a methyl-pentylamino-methyl substituent at the 5-position of the benzene ring. This compound belongs to the class of halogenated aromatic amines, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 3-position enhances electrophilic substitution reactivity, while the alkylamino group introduces steric and electronic effects that influence solubility and biological activity.

Properties

IUPAC Name

3-bromo-5-[[methyl(pentyl)amino]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2/c1-3-4-5-6-16(2)10-11-7-12(14)9-13(15)8-11/h7-9H,3-6,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDSTHYUASZZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CC1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a pentyl group attached to a methylamino moiety at the 5-position of the aniline ring. Its molecular formula is C12H18BrNC_{12}H_{18}BrN, with a molecular weight of approximately 253.19 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 3-bromoanilines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features showed selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM for Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µM)
This compoundStaphylococcus aureusTBD
5-Bromo derivativeEnterococcus faecalis62.5
Other derivativesE. coli125

Anticancer Potential

In vitro studies have suggested that aniline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were shown to affect cell viability in various cancer cell lines, including melanoma and breast cancer cells . The mechanism involves the modulation of apoptosis pathways and cell cycle arrest.

Case Study: Anticancer Activity
A specific analog demonstrated IC50 values in the low micromolar range against melanoma cells, suggesting promising anticancer activity. The study highlighted the compound's potential as a lead structure for further development in cancer therapeutics .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It could interact with cellular receptors, altering signal transduction pathways that lead to apoptosis or growth inhibition.

The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with proteins involved in cell division and survival .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.
  • Biological Research : Investigated for its interactions with biomolecules and potential as a tool compound in biochemical assays.

Comparison with Similar Compounds

3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline

  • Molecular Formula : C₁₄H₂₂BrN₂
  • Key Features: Replaces the methyl-pentyl group with butyl-ethyl, altering lipophilicity and steric bulk. The shorter alkyl chains may reduce solubility in nonpolar solvents compared to the target compound .

2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline

  • Molecular Formula : C₁₅H₂₁Br₂N₂
  • Key Features: Additional bromine at the 4-position increases molecular weight (367.06 g/mol) and reactivity in cross-coupling reactions.

Substituted Bromo-Methylanilines

3-Bromo-5-methylaniline

  • Molecular Formula : C₇H₈BrN
  • Molecular Weight : 186.04 g/mol
  • Key Features: Lacks the amino-methyl substituent, resulting in lower basicity (pKa ~4.5) and reduced solubility in polar aprotic solvents. Widely used as a precursor in Suzuki-Miyaura couplings .

3-Bromo-4-methoxy-5-(trifluoromethyl)aniline

  • Molecular Formula: C₈H₇BrF₃NO
  • Molecular Weight : 270.05 g/mol
  • Key Features : The trifluoromethyl and methoxy groups introduce strong electron-withdrawing effects, directing electrophilic substitution to the para position. Applications include fluorinated drug intermediates .

Heterocyclic and Polyhalogenated Derivatives

3-Bromo-5-(oxazol-5-yl)aniline

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • Used in optoelectronic materials .

2-Bromo-3,5-bis(trifluoromethyl)aniline

  • Molecular Formula : C₈H₄BrF₆N
  • Molecular Weight : 308.02 g/mol
  • Key Features : Dual trifluoromethyl groups significantly increase lipophilicity (logP ~3.8) and thermal stability. Applications in corrosion inhibitors .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline C₁₃H₂₁BrN₂ 293.22 -Br, -CH₂N(CH₃)(C₅H₁₁) High lipophilicity; drug intermediate [3, 8]
3-Bromo-5-methylaniline C₇H₈BrN 186.04 -Br, -CH₃ Suzuki coupling precursor [2, 4]
3-Bromo-5-(trifluoromethoxy)aniline C₇H₅BrF₃NO 256.02 -Br, -OCF₃ Electron-deficient electrophile [13]
2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline C₁₅H₂₁Br₂N₂ 367.06 -Br (x2), -CH₂N(CH₃)(C₆H₁₁) Sterically hindered catalyst ligand [8]

Research Findings and Trends

  • Reactivity: Bromine at the 3-position directs electrophilic substitution to the 5-position in meta-substituted anilines. Amino-methyl groups enhance nucleophilicity, favoring alkylation or acylation reactions .
  • Biological Activity: Alkylamino substituents (e.g., methyl-pentyl) improve blood-brain barrier penetration in CNS drug candidates compared to halogen-only analogs .
  • Synthetic Challenges : Steric hindrance from branched alkyl groups (e.g., pentyl) can reduce reaction yields in Buchwald-Hartwig aminations, necessitating optimized catalysts .

Notes

  • Contradictions : reports tin/HCl reduction for 3-bromo-5-methoxyaniline, while uses iron/HCl for 3-iodo-5-methoxyaniline. The choice of reducing agent impacts purity and scalability .
  • Safety : Brominated anilines generally exhibit moderate toxicity (LD₅₀ ~200 mg/kg in rats), but trifluoromethyl derivatives may pose environmental persistence risks .

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